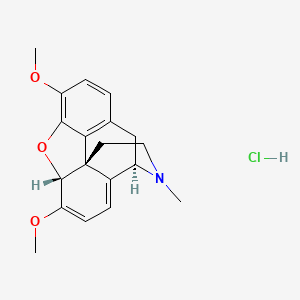![molecular formula C52H102O6S3Sn B13777259 Butyltintris[2-(myristoyloxy)ethylmercaptide] CAS No. 68928-34-7](/img/structure/B13777259.png)
Butyltintris[2-(myristoyloxy)ethylmercaptide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyltintris[2-(myristoyloxy)ethylmercaptide] is an organotin compound with the molecular formula C52H102O6S3Sn. This compound is known for its unique structure, which includes a tin atom bonded to three 2-(myristoyloxy)ethylmercaptide groups. Organotin compounds are widely used in various industrial applications due to their catalytic properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris[2-(myristoyloxy)ethylmercaptide] typically involves the reaction of butyltin trichloride with 2-(myristoyloxy)ethylmercaptan. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
BuSnCl3+3HSCH2CH2OCOC13H27→BuSn(SCH2CH2OCOC13H27)3+3HCl
Industrial Production Methods
Industrial production of Butyltintris[2-(myristoyloxy)ethylmercaptide] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Butyltintris[2-(myristoyloxy)ethylmercaptide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The mercaptide groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: New organotin compounds with different functional groups.
科学的研究の応用
Butyltintris[2-(myristoyloxy)ethylmercaptide] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of plastics, coatings, and other materials due to its catalytic properties.
作用機序
The mechanism of action of Butyltintris[2-(myristoyloxy)ethylmercaptide] involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in antimicrobial or antifungal effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action.
類似化合物との比較
Similar Compounds
Butyltin tris(2-ethylhexanoate): Another organotin compound used as a catalyst in esterification and polymerization reactions.
Tributyltin oxide: Known for its antifouling properties and used in marine paints.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Uniqueness
Butyltintris[2-(myristoyloxy)ethylmercaptide] is unique due to its specific structure and the presence of myristoyloxy groups. These groups enhance its solubility in organic solvents and contribute to its distinct chemical and biological properties. Compared to other organotin compounds, it offers a unique combination of catalytic activity and potential biological applications.
特性
CAS番号 |
68928-34-7 |
|---|---|
分子式 |
C52H102O6S3Sn |
分子量 |
1038.3 g/mol |
IUPAC名 |
2-[butyl-bis(2-tetradecanoyloxyethylsulfanyl)stannyl]sulfanylethyl tetradecanoate |
InChI |
InChI=1S/3C16H32O2S.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-16(17)18-14-15-19;1-3-4-2;/h3*19H,2-15H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
JRYDGVZESLLOGL-UHFFFAOYSA-K |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCCS[Sn](CCCC)(SCCOC(=O)CCCCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

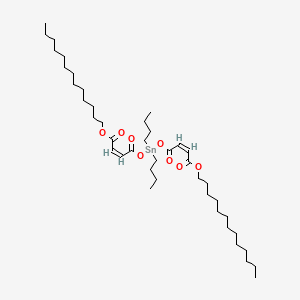
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
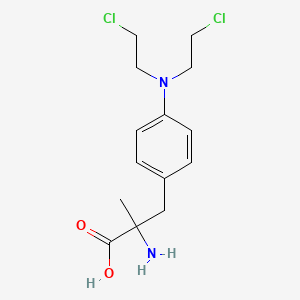
![Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
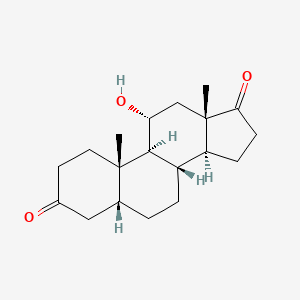

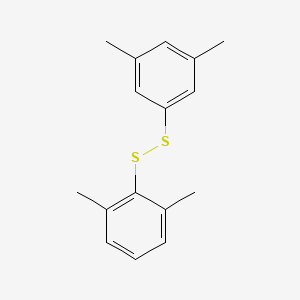
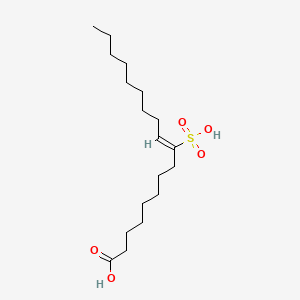
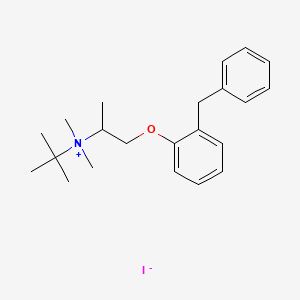
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
